![molecular formula C23H27N5O5S B2448444 N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893908-45-7](/img/structure/B2448444.png)
N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
Scientific Research Applications
Synthesis and Applications in Heterocyclic Chemistry
Synthesis of Pyridino and Triazolino Pyrimidinone Derivatives : Hassneen and Abdallah (2003) described the synthesis of new routes to pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives through condensation reactions, highlighting the versatility of pyrimidinone scaffolds in creating complex heterocyclic systems (Hassneen & Abdallah, 2003).
Acyliminium Ion Cyclisation in Synthesis : King (2007) reported a high-yielding cyclisation strategy to synthesize (±)-crispine A from a related acetamide compound, demonstrating the potential of using specific functional groups for cyclisation reactions in synthetic organic chemistry (King, 2007).
Microwave Irradiation in Synthesis of Thieno[2,3-d]pyrimidines : Davoodnia et al. (2009) explored the use of microwave irradiation to synthesize thieno[2,3-d]pyrimidines, indicating an efficient method for synthesizing complex molecules with potential applications in medicinal chemistry (Davoodnia et al., 2009).
Oxidative Radical Cyclization for Erythrinanes Synthesis : Chikaoka et al. (2003) utilized Mn(III)/Cu(II)-mediated oxidative radical cyclization to synthesize erythrinanes from alpha-(Methylthio)acetamides, showcasing the utility of radical cyclization in constructing complex molecular architectures (Chikaoka et al., 2003).
Antimicrobial Activity of Heterocycles Incorporating Antipyrine Moiety : Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, demonstrating their potential antimicrobial activity. This study reflects the ongoing interest in developing new antimicrobial agents from novel synthetic heterocycles (Bondock et al., 2008).
properties
IUPAC Name |
N-cyclopentyl-2-[7-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5S/c1-27-20-18(22(30)28(2)23(27)31)21(34-12-17(29)24-14-7-5-6-8-14)26-19(25-20)13-9-10-15(32-3)16(11-13)33-4/h9-11,14H,5-8,12H2,1-4H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZVSBZDYBGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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